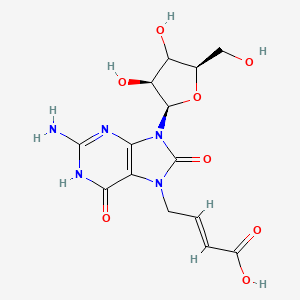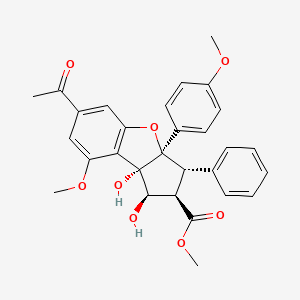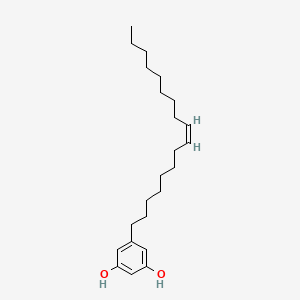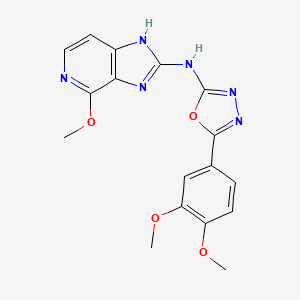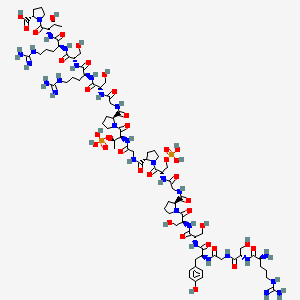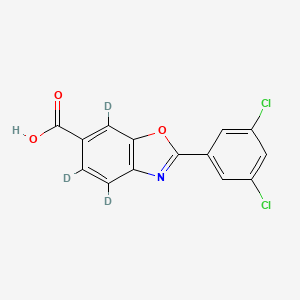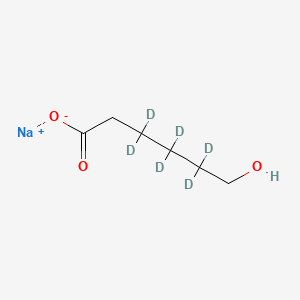
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 is an isotopically labeled compound, specifically deuterated, which means that certain hydrogen atoms in the molecule are replaced with deuterium (a stable isotope of hydrogen). This compound is primarily used in research settings for studying metabolic pathways, environmental pollutants, and as a reference in various chemical analyses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 involves the deuteration of 6-hydroxyhexanoic acid. The process typically includes the following steps:
Deuteration: The hydrogen atoms at specific positions in 6-hydroxyhexanoic acid are replaced with deuterium using deuterated reagents.
Neutralization: The deuterated 6-hydroxyhexanoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high isotopic purity and yield. The production facilities are equipped with advanced technologies to handle deuterated compounds safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces 6-oxohexanoic acid.
Reduction: Produces 6-hydroxyhexanol.
Substitution: Produces various substituted hexanoates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and drug metabolism.
Industry: Applied in environmental studies to detect and quantify pollutants in air, water, soil, and food
Wirkmechanismus
The mechanism of action of Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s transformation and interactions within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxyhexanoic acid: The non-deuterated form of the compound.
1,6-Hexanediol: A similar compound with two hydroxyl groups.
6-Oxohexanoic acid: An oxidized form of 6-hydroxyhexanoic acid.
Uniqueness
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems .
Eigenschaften
Molekularformel |
C6H11NaO3 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
sodium;3,3,4,4,5,5-hexadeuterio-6-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1/i1D2,2D2,3D2; |
InChI-Schlüssel |
SCHJIKPVOOCORF-LRDWTYOMSA-M |
Isomerische SMILES |
[2H]C([2H])(CC(=O)[O-])C([2H])([2H])C([2H])([2H])CO.[Na+] |
Kanonische SMILES |
C(CCC(=O)[O-])CCO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
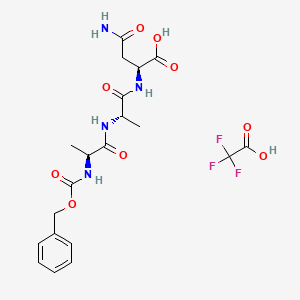
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)

